Plk1/brd4-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plk1/brd4-IN-5 is a dual inhibitor targeting both polo-like kinase 1 (Plk1) and bromodomain-containing protein 4 (Brd4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. Inhibiting both targets simultaneously has shown promising results in cancer therapy, particularly in pediatric solid tumors .
Métodos De Preparación
The synthesis of Plk1/brd4-IN-5 involves multiple steps, including the modification of small molecule inhibitors to enhance their dual inhibitory activity. One approach involves the structural modification of known inhibitors like BI2536 to create compounds with balanced selectivity against both Plk1 and Brd4 . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product. Industrial production methods would likely scale up these synthetic routes, optimizing reaction conditions for higher yields and purity .
Análisis De Reacciones Químicas
Plk1/brd4-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Aplicaciones Científicas De Investigación
Plk1/brd4-IN-5 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Plk1 and Brd4, providing insights into the design of dual inhibitors.
Biology: Helps in understanding the roles of Plk1 and Brd4 in cell cycle regulation and gene expression.
Industry: Could be used in the development of new cancer therapies and in the production of research chemicals.
Mecanismo De Acción
Plk1/brd4-IN-5 exerts its effects by simultaneously inhibiting the kinase activity of Plk1 and the bromodomain activity of Brd4. Plk1 is involved in cell cycle progression, particularly in mitosis, while Brd4 regulates gene expression by binding to acetylated lysines on chromatin. By inhibiting both targets, this compound disrupts cell cycle progression and gene expression, leading to reduced proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Plk1/brd4-IN-5 is unique in its dual inhibitory activity against both Plk1 and Brd4. Similar compounds include:
BI2536: A selective Plk1 inhibitor that has been modified to create dual inhibitors like this compound.
Compound 23: Another dual inhibitor with balanced selectivity against Plk1 and Brd4.
UMB160: A dual inhibitor with strong antitumor activity in preclinical models. These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out for its balanced and potent inhibitory activity.
Propiedades
Fórmula molecular |
C31H44N8O3 |
---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
(7R)-8-cyclopentyl-2-[[1-[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]acetyl]-6-methoxy-2,3-dihydroindol-5-yl]amino]-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C31H44N8O3/c1-6-24-30(41)36(4)26-15-32-31(35-29(26)39(24)22-9-7-8-10-22)34-23-13-21-11-12-38(25(21)14-27(23)42-5)28(40)18-37-16-19(2)33-20(3)17-37/h13-15,19-20,22,24,33H,6-12,16-18H2,1-5H3,(H,32,34,35)/t19-,20+,24-/m1/s1 |
Clave InChI |
LBAXGISUFHVKPW-JXALWOEJSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6C[C@H](N[C@H](C6)C)C)OC)C |
SMILES canónico |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6CC(NC(C6)C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.